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Compound of Interest

Compound Name: BI-860585

Cat. No.: B1192380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

BI-860585 is recognized as a potent and selective ATP-competitive inhibitor of the mTOR

kinase, a central regulator of cell growth and proliferation, targeting both mTORC1 and

mTORC2 complexes.[1] Understanding the cross-reactivity of such a compound with closely

related kinases is paramount for elucidating its mechanism of action and anticipating potential

off-target effects. This guide provides a comparative analysis of the selectivity of BI-860585
against other members of the Phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family, a

group of high molecular weight serine/threonine protein kinases that share sequence homology

in their catalytic domains.

While extensive clinical trial data exists for BI-860585, a comprehensive public kinome scan

detailing its specific activity against all PIKK family members and PI3K isoforms remains largely

unavailable, partly due to the discontinuation of its clinical development. This guide, therefore,

synthesizes the available information and presents a framework for evaluating kinase inhibitor

selectivity, providing context with data on other well-characterized inhibitors.

Comparative Selectivity of BI-860585
The PIKK family includes mTOR, Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related

(ATR), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), all of which are

critical regulators of cellular responses to stress. Given the structural similarities in the ATP-

binding pockets of these kinases, assessing the inhibitory activity of a compound across the

family is a critical step in preclinical characterization.
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Due to the lack of specific public data for BI-860585's activity against other PIKKs and PI3K

isoforms, the following table provides a comparative landscape of inhibitors targeting these

kinases. This allows for an understanding of the types of selectivity profiles that are achievable

within this kinase family.

Kinase Target
BI-860585 IC50
(nM)

Representative
Selective
Inhibitor(s)

Selective Inhibitor
IC50 (nM)

mTOR
Potent (specific value

not publicly available)

Rapamycin

(mTORC1), Torin 1

(mTORC1/2)

Varies by assay

PI3Kα
Data not publicly

available
Alpelisib (BYL719) ~5

PI3Kβ
Data not publicly

available
AZD8186 ~4

PI3Kγ
Data not publicly

available
Eganelisib (IPI-549) ~23

PI3Kδ
Data not publicly

available
Idelalisib (CAL-101) ~2.5[2]

ATM
Data not publicly

available
KU-60019 ~6.3

ATR
Data not publicly

available

AZD6738

(Ceralasertib)
~1

DNA-PKcs
Data not publicly

available
M3814 (Peposertib) ~2.4

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP

concentration). The data for representative inhibitors are provided for comparative purposes.
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To understand the context of BI-860585's activity and how its selectivity is determined, the

following diagrams illustrate the PI3K/mTOR signaling pathway and a general workflow for

assessing kinase inhibitor selectivity.
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Caption: The PI3K/AKT/mTOR signaling pathway.
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Caption: General workflow for kinase selectivity profiling.

Experimental Protocols
The determination of a kinase inhibitor's selectivity profile involves a series of robust

biochemical and cell-based assays. Below are detailed methodologies for key experiments

typically employed in such a characterization.

Biochemical Kinase Activity Assays (Kinome Scan)
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a

large panel of purified kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test

compound against a broad spectrum of kinases.
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Principle: Recombinant kinases are incubated with a specific substrate and ATP (often

radiolabeled, e.g., with ³³P). The inhibitor is added at various concentrations, and the transfer

of the phosphate group to the substrate is measured. The reduction in phosphorylation in the

presence of the inhibitor is quantified to determine its potency.

General Protocol:

Assay Preparation: A multi-well plate is prepared with each well containing a specific

purified kinase, its corresponding substrate, and an assay buffer containing cofactors (e.g.,

Mg²⁺, Mn²⁺).

Compound Addition: The test compound (e.g., BI-860585) is serially diluted and added to

the wells. A control group with a vehicle (e.g., DMSO) is included.

Reaction Initiation: The kinase reaction is initiated by the addition of ATP (e.g., [γ-³³P]ATP).

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined

period to allow the enzymatic reaction to proceed.

Reaction Termination and Detection: The reaction is stopped, and the amount of

phosphorylated substrate is quantified. For radiometric assays, this involves capturing the

phosphorylated substrate on a filter and measuring the incorporated radioactivity using a

scintillation counter. Other detection methods include fluorescence polarization, time-

resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP

consumption assays (e.g., ADP-Glo).

Data Analysis: The percentage of kinase activity inhibition is calculated for each compound

concentration relative to the vehicle control. IC50 values are then determined by fitting the

dose-response data to a sigmoidal curve.

Cell-Based Target Engagement and Pathway Modulation
Assays
These assays assess the ability of a compound to interact with its target kinase within a cellular

context and inhibit downstream signaling pathways.
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Objective: To confirm target engagement in a physiological environment and to evaluate the

functional consequences of target inhibition.

Principle: Cells are treated with the inhibitor, and the phosphorylation status of the direct

substrate of the target kinase or downstream signaling nodes is measured, typically by

Western blotting or cellular immunoassays.

General Protocol (Western Blotting):

Cell Culture and Treatment: A relevant cell line is cultured and then treated with various

concentrations of the test compound for a specified duration.

Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular

proteins.

Protein Quantification: The total protein concentration in each lysate is determined to

ensure equal loading for subsequent steps.

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are

separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-

PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

Immunoblotting: The membrane is incubated with primary antibodies specific for the

phosphorylated and total forms of the target protein and its downstream effectors (e.g., for

mTOR inhibition, antibodies against phospho-S6K, total S6K, phospho-AKT, and total

AKT).

Detection: The membrane is then incubated with a secondary antibody conjugated to an

enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a

chemiluminescent substrate.

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is

normalized to the total protein levels to determine the extent of pathway inhibition.

In conclusion, while BI-860585 is established as a selective mTOR inhibitor, the precise extent

of its cross-reactivity with other PI3K-related kinases is not publicly detailed. The experimental

protocols outlined above represent the standard methodologies used to generate the
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comprehensive selectivity data necessary for the thorough evaluation of any kinase inhibitor in

a drug development program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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